2-Hydroxy-3-isopropylsuccinic acid

描述

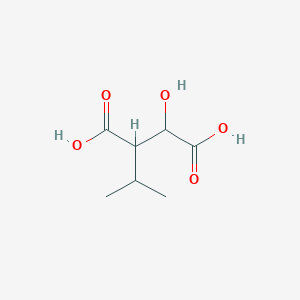

2-Hydroxy-3-isopropylsuccinic acid, also known as 3-isopropylmalic acid, is a dicarboxylic acid with the molecular formula C7H12O5. It is a derivative of succinic acid, featuring a hydroxyl group and an isopropyl group attached to the carbon backbone.

准备方法

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-isopropylsuccinic acid can be synthesized through several methods. One common approach involves the hydroxylation of 3-isopropylsuccinic acid using appropriate oxidizing agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications .

化学反应分析

Types of Reactions

2-Hydroxy-3-isopropylsuccinic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The carboxyl groups can be reduced to form alcohols or other derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

科学研究应用

Biochemical Significance

Metabolic Role:

2-Hydroxy-3-isopropylsuccinic acid is primarily involved in the metabolism of branched-chain amino acids such as leucine. It acts as an intermediate in the catabolism of these amino acids, which is crucial for energy production and metabolic regulation. Its presence has been noted in various metabolic disorders, indicating its importance in clinical diagnostics.

Case Study:

Research has shown that elevated levels of this compound can be indicative of certain metabolic conditions, such as maple syrup urine disease and other branched-chain amino acid disorders. For instance, a study highlighted the detection of this compound in urine samples from patients with lactic acidosis and ketoacidosis, suggesting its utility as a biomarker for these conditions .

Therapeutic Potential

Pharmaceutical Applications:

The compound has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may have protective effects against certain types of cellular stress and could play a role in developing treatments for metabolic disorders.

Research Insights:

A study published in the Journal of Analytical Toxicology explored the simultaneous analysis of this compound alongside other metabolites using advanced chromatographic techniques. This research underscores the compound's relevance in clinical toxicology and metabolic profiling .

Analytical Techniques

Chiral Resolution:

The chiral nature of this compound makes it a candidate for studies involving chiral resolution techniques. Research has demonstrated effective methods for separating its enantiomers using capillary electrophoresis with cyclodextrin derivatives, enhancing its application in pharmaceutical formulations .

Metabolomic Studies:

Gas chromatography-mass spectrometry (GC-MS) has been employed to analyze this compound within biological samples. This technique allows for the precise quantification of metabolites in various biological fluids, facilitating research into metabolic pathways and disease states .

Summary Table of Applications

作用机制

The mechanism of action of 2-Hydroxy-3-isopropylsuccinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl and carboxyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

相似化合物的比较

Similar Compounds

Succinic acid: A simpler dicarboxylic acid without the hydroxyl and isopropyl groups.

Malic acid: Contains a hydroxyl group but lacks the isopropyl group.

Citric acid: A tricarboxylic acid with different functional groups and structural properties.

Uniqueness

2-Hydroxy-3-isopropylsuccinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-Hydroxy-3-isopropylsuccinic acid (2-HIPA) in laboratory settings?

- Methodological Answer : 2-HIPA synthesis typically involves microbial fermentation or chemical modification of malic acid derivatives. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the hydroxyl and isopropyl substituents at positions 2 and 3, respectively . Alkaline hydrolysis (e.g., 2N NaOH at 40°C for 1 hour) can validate structural integrity by yielding identifiable residues like N-acetyl cysteine and succinic acid derivatives . Mass spectrometry (MS) and infrared (IR) spectroscopy further corroborate molecular weight (176.168 g/mol) and functional groups .

Q. How does 2-HIPA interact with common biochemical pathways, and what analytical techniques are used to study these interactions?

- Methodological Answer : 2-HIPA’s α-hydroxy acid structure suggests potential roles in tricarboxylic acid (TCA) cycle analogs or enzyme inhibition studies. Isotopic labeling (e.g., ¹³C or ²H) combined with liquid chromatography-mass spectrometry (LC-MS) tracks metabolic incorporation. Enzyme assays (e.g., malate dehydrogenase inhibition) require kinetic analysis via UV-Vis spectrophotometry to measure NADH oxidation rates at 340 nm. Contradictions in activity data should be resolved by controlling pH (optimal range: 6.5–7.5) and cofactor concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of 2-HIPA across studies?

- Methodological Answer : Discrepancies in melting points (e.g., 73–75°C vs. undefined ranges) may arise from impurities or polymorphic forms . To address this:

- Perform differential scanning calorimetry (DSC) to identify phase transitions.

- Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to assess purity (>98% recommended).

- Solubility studies should specify solvent systems (e.g., aqueous buffers vs. organic solvents) and temperature controls (±0.1°C) .

Q. What strategies optimize the stereochemical resolution of 2-HIPA for studies requiring enantiopure samples?

- Methodological Answer : 2-HIPA contains two stereocenters, necessitating chiral separation techniques:

- Chiral chromatography : Use amylose- or cellulose-based columns with polar organic mobile phases (e.g., ethanol/hexane).

- X-ray crystallography : Co-crystallize with resolving agents (e.g., L-proline derivatives) to determine absolute configuration .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze specific enantiomers, monitored by optical rotation or circular dichroism (CD) .

Q. How should researchers design stability studies for 2-HIPA under varying storage and experimental conditions?

- Methodological Answer : Stability protocols must account for hygroscopicity and thermal sensitivity:

- Storage : Use desiccants (silica gel) at –20°C in amber glass vials to prevent photodegradation .

- Accelerated degradation studies : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) and analyze degradation products via LC-MS/MS.

- pH-dependent stability : Test buffered solutions (pH 2–9) over 72 hours, quantifying degradation via area-under-the-curve (AUC) analysis .

Q. Methodological Guidance for Data Interpretation

Q. What computational tools are recommended for modeling 2-HIPA’s reactivity and intermolecular interactions?

- Methodological Answer :

- Density functional theory (DFT) : Calculate optimized geometries and electrostatic potential maps (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Molecular docking : Simulate binding to enzymes (e.g., malic enzyme) using AutoDock Vina, validating results with experimental IC₅₀ values .

- Solvent effects : Apply COSMO-RS models to predict solubility and partition coefficients .

Q. How can researchers address inconsistencies in bioactivity data for 2-HIPA across cell-based assays?

- Methodological Answer : Variability often stems from cell line specificity or assay conditions:

- Dose-response normalization : Use Hill equation fitting to compare EC₅₀/IC₅₀ values.

- Control for isopropyl group metabolism : Include stable isotope-labeled 2-HIPA to track intracellular conversion.

- Mitochondrial uptake assays : Employ JC-1 dye or Seahorse XF analyzers to correlate bioactivity with mitochondrial membrane potential .

属性

CAS 编号 |

16048-89-8 |

|---|---|

分子式 |

C7H12O5 |

分子量 |

176.17 g/mol |

IUPAC 名称 |

(2R,3S)-2-hydroxy-3-propan-2-ylbutanedioic acid |

InChI |

InChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12)/t4-,5+/m0/s1 |

InChI 键 |

RNQHMTFBUSSBJQ-CRCLSJGQSA-N |

SMILES |

CC(C)C(C(C(=O)O)O)C(=O)O |

手性 SMILES |

CC(C)[C@@H]([C@H](C(=O)O)O)C(=O)O |

规范 SMILES |

CC(C)C(C(C(=O)O)O)C(=O)O |

物理描述 |

Solid |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。